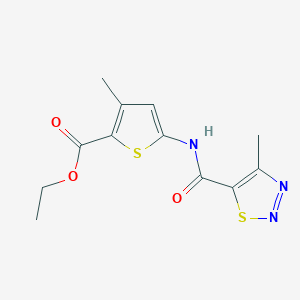
Ethyl 3-methyl-5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 3-methyl-5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H13N3O3S2 and its molecular weight is 311.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 3-methyl-5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylate is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a carboxamide group derived from a thiadiazole moiety. Its structure can be represented as follows:
Anticancer Activity
Research has demonstrated that derivatives of thiadiazole and thiophene exhibit significant anticancer properties. This compound has been tested against various cancer cell lines, showing promising results:
- Cell Lines Tested :
- Human leukemia (HL-60)
- Mouse lymphocytic leukemia (L1210)
- Chinese hamster ovary (CHO)
The compound exhibited IC50 values indicating moderate to strong cytotoxic effects. For instance, compounds similar in structure have shown IC50 values ranging from 0.15 μM to 1.98 μM depending on the specific substitutions on the thiadiazole ring .
Antiviral Activity
The compound has also been evaluated for its antiviral potential. Studies indicate that thiadiazole derivatives possess significant activity against Tobacco Mosaic Virus (TMV), with some derivatives achieving up to 61% induction potency at concentrations of 50 µg/mL. The presence of the thiophene moiety is believed to enhance this activity compared to other tested compounds .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Cytotoxicity : The compound appears to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
- Antiviral Mechanism : It may inhibit viral replication by interfering with viral protein synthesis and assembly, potentially through direct interaction with viral components.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of various thiadiazole derivatives, this compound was found to be one of the most potent compounds against human glioblastoma U251 cells. The study reported an IC50 value significantly lower than standard treatments like doxorubicin .
Case Study 2: Antiviral Activity Against TMV
Another investigation focused on the antiviral properties of the compound against TMV. The results indicated that it not only inhibited viral replication but also acted as a plant elicitor, enhancing the plant's own defense mechanisms against viral pathogens .
Comparative Data Table
Eigenschaften
IUPAC Name |
ethyl 3-methyl-5-[(4-methylthiadiazole-5-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-4-18-12(17)9-6(2)5-8(19-9)13-11(16)10-7(3)14-15-20-10/h5H,4H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKONGMXDSSWHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(N=NS2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














